molecular formula C8H8N2O B066111 2-(4-Aminophenoxy)acetonitrile CAS No. 169286-84-4

2-(4-Aminophenoxy)acetonitrile

Cat. No. B066111
M. Wt: 148.16 g/mol
InChI Key: XYLCZDWOYJRTGC-UHFFFAOYSA-N
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Description

"2-(4-Aminophenoxy)acetonitrile" is a compound that can be anticipated to possess interesting chemical and physical properties due to the presence of an aminophenoxy group attached to an acetonitrile moiety. While direct studies on this compound are not identified, research on similar compounds provides valuable insights into potential synthesis routes, molecular structure analyses, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions and cyclization processes. For instance, a concise synthesis method has been developed for 2-(2-hydroxyphenyl)acetonitriles, which might offer insights into analogous strategies that could be applied to "2-(4-Aminophenoxy)acetonitrile" (Wu et al., 2014). Such methods highlight the potential for generating aminophenoxy-acetonitrile derivatives through strategic functional group manipulations and cyclization reactions.

Molecular Structure Analysis

Detailed structural analyses are crucial for understanding the chemical behavior of compounds. Studies on similar molecules, such as ethyl-2-(4-aminophenoxy) acetate, have utilized X-ray crystallography, NMR spectroscopy, and DFT studies to elucidate their molecular structures, indicating similar approaches could be applied to "2-(4-Aminophenoxy)acetonitrile" for a comprehensive understanding of its geometry and electronic structure (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of aminophenoxy-acetonitrile derivatives may involve interactions with nucleophiles or electrophiles, given the presence of reactive functional groups. For example, the acetylation reactions of aminophenols in acetonitrile have been monitored to understand their reactivity patterns, which could shed light on the potential chemical behavior of "2-(4-Aminophenoxy)acetonitrile" (Li et al., 2018).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity can be inferred from studies on similar compounds. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of organic compounds, which are relevant for understanding the physical characteristics of "2-(4-Aminophenoxy)acetonitrile".

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, can be derived from the functional groups present in "2-(4-Aminophenoxy)acetonitrile". Studies on the proton transfer complexes and reactivity of related compounds in acetonitrile suggest methods to explore the chemical properties of aminophenoxy-acetonitrile derivatives (Habeeb et al., 2009).

Scientific Research Applications

Electrochemical Studies

Research has shown that compounds similar to 2-(4-Aminophenoxy)acetonitrile, such as 4-aminophenol derivatives, exhibit specific electrochemical behaviors when interacting with gold electrodes in different media, including acetonitrile. These studies are crucial for understanding the electrochemical oxidation processes and the formation of oxidation products, which have implications in developing electrochemical sensors and devices (Schwarz et al., 2003).

Molecular Interactions and Structures

Another area of application is in the study of molecular interactions, where similar compounds are analyzed for their ability to form specific structures, such as helical, N⋯HO H-bonded polymers. These studies are significant for the understanding of molecular chirality and the development of novel materials with specific optical properties (Stefankiewicz et al., 2011).

Reaction Monitoring

The compound's behavior during chemical reactions, such as acetylation in acetonitrile, is another research focus. Monitoring these reactions helps in optimizing industrial processes and understanding the kinetics and mechanisms of chemical transformations (Li et al., 2018).

Photophysical Characterization

Research on organotin compounds derived from Schiff bases, involving reactions with 2-aminophenol derivatives in acetonitrile, has implications in the development of organic light-emitting diodes (OLEDs). Understanding the photophysical properties of these compounds can lead to advancements in OLED technology and the creation of more efficient and sustainable lighting solutions (García-López et al., 2014).

Environmental Analysis

The determination of nonylphenol ethoxylate metabolites in vegetables and crops, using acetonitrile for extraction, is a critical application in environmental science. This research is vital for understanding the environmental impact of certain chemicals and developing methods for their detection and quantification in food sources (She et al., 2012).

Safety And Hazards

The safety information for 2-(4-Aminophenoxy)acetonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-aminophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLCZDWOYJRTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306667
Record name 2-(4-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)acetonitrile

CAS RN

169286-84-4
Record name 2-(4-Aminophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169286-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Cs2CO3 (1629 mg, 5 mmol) was added in one portion to a solution of 4-aminophenol (541 mg, 5 mmol) in acetonitrile (20 mL). The reaction mixture was stirred at room temperature for 30 min and cooled to 0° C. prior to the addition of a solution of bromoacetonitrile (313 μL, 5 mmol) in acetonitrile (10 mL) dropwise. After stirring at room temperature for 48 h (TLC control), the reaction mixture is filtered and the filtrate evaporated to dryness in vacuo. The residue obtained after solvent removal was purified by silica gel column chromatography (hexanes/EtOAc 1:1). The desired product was isolated as yellow-brown oil. Yield: 559 mg, 76%. TLC Rf=0.2 (hexanes/EtOAc 1:1). 1H NMR (CDCl3, 600 MHz): δ 3.56 (br.s, 2H, NH2), 4.66 (s, 2H, CH2), 6.65 (d, J=8.4 Hz, 2H), 6.83 (d, J=8.4 Hz, 2H). 13C NMR (CDCl3, 150 MHz): δ 55.28, 115.60, 116.25, 117.10, 142.42, 149.65. HRMS: Calcd. [M+H]+ m/z 149.0715, Observed 149.0689.
Quantity
1629 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
313 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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